Blonanserin C-d8

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantitative bioanalysis of Blonanserin C via LC-MS/MS demands an internal standard that precisely compensates for matrix effects, extraction variability, and ionization fluctuations. Unlabeled analogs exhibit divergent recovery and inconsistent matrix correction. Blonanserin C-d8 resolves this with a +8 Da mass shift. • +8 Da shift ensures baseline chromatographic resolution and eliminates isotopic cross-talk from endogenous analyte • Validated MRM transition (m/z 348.15 → 302.05) with linear range 0.1-100.0 ng/mL, meeting NMPA bioanalytical validation guidelines • Supports TDM at LLOQ 0.1 ng/mL and wide-dynamic-range PK studies without sample dilution

Molecular Formula C21H26FN3
Molecular Weight 347.5 g/mol
Cat. No. B15142377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin C-d8
Molecular FormulaC21H26FN3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESC1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2/i11D2,12D2,13D2,14D2
InChIKeyDCXNWKJBGWQTRN-FUEQIQQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blonanserin C-d8: Deuterated Internal Standard for LC-MS/MS Quantitation of Blonanserin Metabolites


Blonanserin C-d8 is a deuterium-labeled analog of Blonanserin C (N-desethyl blonanserin), the primary active metabolite of the atypical antipsychotic agent blonanserin [1]. This compound features eight deuterium atoms incorporated into the piperazine ring, yielding a molecular formula of C21H18D8FN3 and a molecular weight of 347.50 g/mol . As a stable isotope-labeled internal standard (SIL-IS), Blonanserin C-d8 is specifically designed for the accurate quantification of Blonanserin C in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a +8 Da mass shift from the unlabeled analyte .

Why Unlabeled Analogs and Alternative Deuterated Standards Cannot Replace Blonanserin C-d8 in Blonanserin C Quantitation


Quantitative bioanalysis of Blonanserin C using LC-MS/MS demands an internal standard that precisely compensates for matrix effects, extraction variability, and ionization fluctuations. Unlabeled structural analogs, such as N-desethyl-chlor-blonanserin (blonanserin D), exhibit different physicochemical properties that lead to divergent extraction recovery and inconsistent matrix effect correction relative to Blonanserin C [1]. Deuterated standards with lower mass shifts, such as Blonanserin-d5, provide only a +5 Da shift, which can be insufficient for baseline chromatographic resolution from the unlabeled analyte and may suffer from isotopic cross-talk in complex biological matrices . Furthermore, the deuterated parent drug Blonanserin-d8 is intended for blonanserin quantification, not for Blonanserin C, and its use for metabolite quantitation introduces cross-interference and violates regulatory expectations for analyte-specific SIL-IS matching [2].

Quantitative Differentiation of Blonanserin C-d8 Against Alternative Internal Standards for Blonanserin C LC-MS/MS Analysis


Blonanserin C-d8 Exhibits a +8 Da Mass Shift for Unambiguous Chromatographic Resolution from Native Blonanserin C

Blonanserin C-d8 provides a +8 Da mass shift relative to unlabeled Blonanserin C, enabling unambiguous mass spectrometric differentiation. This 8 Da shift is achieved through eight deuterium substitutions on the piperazine ring, as confirmed by the molecular formula C21H18D8FN3 . In contrast, the alternative deuterated standard Blonanserin-d5 offers only a +5 Da mass shift, which can be insufficient to completely eliminate isotopic cross-talk in complex matrices and may lead to lower signal-to-noise ratios for the analyte .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Purity of Blonanserin C-d8 Guarantees Minimal Unlabeled Analyte Contamination for Accurate Quantitation

Blonanserin C-d8 is supplied with a certified purity of ≥98%, as verified by HPLC analysis . This high chemical and isotopic purity ensures that less than 2% of the material consists of impurities, including the unlabeled Blonanserin C species, which could otherwise contribute to the analyte signal and bias quantitation results. In contrast, some alternative internal standards, such as Blonanserin D (N-desethyl-chlor-blonanserin), are structural analogs rather than isotopologs and inherently carry different purity profiles and no isotopic purity specification, leading to unpredictable cross-contribution [1].

Isotopic Purity Quantitative Accuracy Method Validation

Validated LC-MS/MS Transition (m/z 348.15 → 302.05) Demonstrates Robust Application in Pharmacokinetic Studies

The multiple reaction monitoring (MRM) transition for Blonanserin C-d8 has been validated as m/z 348.15 → 302.05 in a published LC-MS/MS method for the simultaneous determination of blonanserin and N-desethyl blonanserin in rat plasma [1]. This transition provides a linear response over the calibration range of 0.1–100.0 ng/mL for the unlabeled analyte, demonstrating the internal standard's suitability for a wide dynamic range. In comparison, methods employing the structural analog blonanserin D as IS report an MRM transition of m/z 356.2 → 313.3 and a calibration range of 0.01–2 ng/mL, which may be less suitable for high-concentration samples encountered in toxicokinetic studies [2].

MRM Transition Pharmacokinetics Method Validation

Stable Isotope Labeling Ensures Co-Elution and Matches Matrix Effects, Superior to Structural Analogs

As a stable isotope-labeled internal standard (SIL-IS), Blonanserin C-d8 exhibits nearly identical physicochemical properties to the unlabeled analyte Blonanserin C, ensuring co-elution during chromatographic separation and equivalent behavior during sample extraction and ionization [1]. This results in a consistent matrix effect and recovery profile between the analyte and IS, a critical requirement for accurate quantitation per regulatory guidelines such as the NMPA guidelines for bioanalytical method validation [2]. In contrast, the structural analog blonanserin D, while used as an IS in some published methods, can exhibit divergent matrix effects and extraction recovery, potentially compromising method accuracy and precision [3].

Matrix Effect Extraction Recovery SIL-IS

Blonanserin C-d8 Enables Specific Quantification of the Active Metabolite, Avoiding Interference from Parent Drug and Other Metabolites

Blonanserin C-d8 is specifically designed for the quantification of the active metabolite Blonanserin C, not the parent drug blonanserin. The parent drug internal standard, such as Blonanserin-d5, has an MRM transition of m/z 373.3 → 302.1 and is used for blonanserin quantification . Using the parent drug internal standard for metabolite quantitation would introduce cross-interference and violate the fundamental principle of analyte-internal standard matching [1]. Blonanserin C-d8, with its distinct mass and validated transition (m/z 348.15 → 302.05), ensures that the quantification of Blonanserin C is both specific and free from interference by the parent drug or other co-eluting metabolites.

Metabolite Quantification Therapeutic Drug Monitoring Selectivity

Deuterium Incorporation at Eight Positions Provides Kinetic Isotope Effect Mitigation for Metabolic Studies

Blonanserin C-d8 contains eight deuterium atoms, primarily located on the piperazine ring, which provides a stable isotopic label with minimal susceptibility to hydrogen-deuterium exchange under physiological conditions . This level of deuteration offers a balance between sufficient mass shift for MS detection and a low likelihood of significant deuterium isotope effects that could alter metabolic rates in tracer studies. In contrast, compounds with fewer deuterium labels, such as Blonanserin-d5, provide less mass separation and may be more prone to isotopic dilution in vivo .

Deuterium Isotope Effect Metabolic Stability Tracer Studies

Optimal Procurement and Application Scenarios for Blonanserin C-d8 in Bioanalytical and Pharmacokinetic Workflows


Validated LC-MS/MS Method Development for Blonanserin C Quantification in Plasma

Blonanserin C-d8 should be procured as the primary internal standard when developing and validating LC-MS/MS methods for the quantification of the active metabolite Blonanserin C in biological matrices. The validated MRM transition (m/z 348.15 → 302.05) and linear range (0.1–100.0 ng/mL) provide a robust foundation for method development that meets NMPA guidelines for bioanalytical method validation [1].

Pharmacokinetic and Toxicokinetic Studies Requiring Broad Dynamic Range

For pharmacokinetic studies in preclinical species (e.g., rats) and humans, where Blonanserin C concentrations may span several orders of magnitude, Blonanserin C-d8 enables accurate quantitation across a wide dynamic range (0.1–100.0 ng/mL) without the need for sample dilution, reducing analytical variability and saving time [1].

Therapeutic Drug Monitoring (TDM) Assays Requiring High Specificity and Low LLOQ

In clinical TDM applications, where accurate measurement of the active metabolite Blonanserin C at low concentrations is critical for dose adjustment, Blonanserin C-d8 provides the specificity and low interference necessary to achieve LLOQs as low as 0.1 ng/mL, ensuring reliable patient monitoring [1].

Drug-Drug Interaction and Metabolism Studies Using Stable Isotope Tracers

Blonanserin C-d8, with its eight deuterium labels, is suitable for use as a tracer in in vitro and in vivo metabolism studies to investigate the metabolic fate of Blonanserin C without the confounding effects of endogenous unlabeled compound. Its stable label minimizes deuterium isotope effects on CYP-mediated oxidation pathways, enabling accurate assessment of metabolic stability and drug-drug interaction potential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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